Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
Overview
Description
CB-7646, a stable analogue of trimelamol (TM), is an anti-tumour agent. Present study shows the effective activity of CB 7646 against various forms of platinum resistance in in vitro models. Curative activity for CB 7646 is seen in the HX110P human ovarian cancer xenograft with acquired carboplatin resistance.
Scientific Research Applications
1. Use in Thermally Activated Delayed Fluorescent Emitters
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and 9′,9′′′-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(4,1-phenylene))bis(9-phenyl-9H,9′H-3,3′-bicarbazole) (TrzBCz), which include the triazine component, have been used as thermally activated delayed fluorescent (TADF) emitters, displaying high efficiency and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).
2. In the Synthesis of Bicyclic Analogues of Antitumor Drugs
The interaction of 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine with aryl aldehydes, involving triazine, leads to the synthesis of aryl hydrazones, which cyclize to form triazolotriazines. These compounds have been investigated for their potential antitumor properties (Langdon, Simmonds, & Stevens, 1984).
3. Catalytic Effects in High-Pressure Reactions
The addition of nucleophiles like amines and water to a mixture of benzonitrile and methanol under high pressure increases the rate of triazine formation. This demonstrates the catalytic role of the triazine structure in promoting chemical reactions (Yasumoto, Yanagiya, & Kurabayashi, 1973).
4. As Dyes with Azo-Azomethine Structures
Triazine-based azo-azomethine dyes, including the compound , have been synthesized and characterized, showcasing applications in spectroscopy and solvatochromism. They also exhibit antioxidant activity but lack considerable antibacterial properties (Ghasemian et al., 2015).
5. In Polymer Synthesis
Triazine derivatives have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, demonstrating the versatility of triazine in polymer chemistry (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
properties
CAS RN |
104880-54-8 |
---|---|
Molecular Formula |
C8H16N6O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |
InChI Key |
PWSXIPDXINQUKQ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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